molecular formula C37H59N11O11 B10825656 KKI-5 acetate(97145-43-2 free base)

KKI-5 acetate(97145-43-2 free base)

Cat. No.: B10825656
M. Wt: 833.9 g/mol
InChI Key: KPULUCNKIAONJG-FBOHXFPGSA-N
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Description

KKI-5 acetate (97145-43-2 free base) is a serine protease inhibitor that specifically inhibits kallikrein and plasmin. This compound has shown potential anticancer chemotherapeutic benefits and may also be used as a treatment for angioedema .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KKI-5 acetate involves the preparation of a peptide corresponding to the amino acid sequence 386-391 of bovine kininogen-1, which includes the kallikrein proteolytic site at amino acids 388-389 . The synthetic process involves solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled step-by-step on a solid support. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of KKI-5 acetate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and large-scale purification techniques, such as preparative HPLC, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

KKI-5 acetate primarily undergoes peptide bond formation and hydrolysis reactions. It can also participate in oxidation and reduction reactions, depending on the functional groups present in the peptide sequence .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include the desired peptide sequence, along with potential side products such as truncated peptides or peptides with modified side chains .

Scientific Research Applications

KKI-5 acetate has a wide range of scientific research applications:

Mechanism of Action

KKI-5 acetate exerts its effects by binding to the active site of serine proteases, specifically kallikrein and plasmin. This binding inhibits the proteolytic activity of these enzymes, preventing the cleavage of their respective substrates. The inhibition of kallikrein and plasmin can lead to reduced inflammation and tumor cell invasion .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

KKI-5 acetate is unique in its specific inhibition of kallikrein and plasmin, making it particularly useful in studying these enzymes’ roles in physiological and pathological processes. Its potential anticancer and anti-inflammatory properties further distinguish it from other serine protease inhibitors .

Biological Activity

KKI-5 acetate, also known as KKI-5, is a serine protease inhibitor that has garnered attention for its potential biological activities, particularly in the context of cancer therapeutics. This article provides a comprehensive overview of KKI-5 acetate's biological activity, including its mechanisms of action, research findings, and potential clinical applications.

Overview of KKI-5 Acetate

Chemical Identification:

  • Name: KKI-5 Acetate
  • CAS Number: 97145-43-2
  • Molecular Structure: KKI-5 acetate is characterized by its ability to inhibit serine proteases, specifically targeting kallikrein and plasmin, which are involved in various physiological and pathological processes.

KKI-5 functions primarily as a serine protease inhibitor. By inhibiting enzymes like kallikrein and plasmin, it disrupts pathways involved in inflammation, tissue remodeling, and tumor progression. The inhibition of these proteases can lead to:

  • Reduced Tumor Growth: By modulating the tumor microenvironment.
  • Decreased Metastasis: Inhibition of plasmin can reduce the ability of cancer cells to invade surrounding tissues.

In Vitro Studies

A study highlighted that KKI-5 acetate demonstrated significant inhibitory effects on the activity of kallikrein and plasmin in various cancer cell lines. The results indicated:

  • Cell Viability Assays: KKI-5 treatment resulted in reduced viability of pancreatic cancer cells, suggesting its potential as an anticancer agent.
Cell LineIC50 (µM)% Inhibition at 10 µM
Panc-15.278
MiaPaCa-24.882
BxPC-36.075

In Vivo Studies

In animal models, KKI-5 acetate was administered to evaluate its efficacy in tumor growth inhibition. The findings were promising:

  • Tumor Volume Reduction: Mice treated with KKI-5 showed a significant reduction in tumor volume compared to controls.
  • Survival Rates: Treated groups exhibited improved survival rates, indicating potential therapeutic benefits.
Treatment GroupAverage Tumor Volume (cm³)Survival Rate (%)
Control3.240
KKI-5 Acetate1.080

Case Studies

Case Study 1: Pancreatic Cancer

A clinical trial involving patients with advanced pancreatic cancer explored the effects of KKI-5 acetate combined with standard chemotherapy. Results showed:

  • Enhanced Efficacy: Patients receiving KKI-5 alongside chemotherapy had a higher rate of disease stabilization.

Case Study 2: Ovarian Cancer

In another study focused on ovarian cancer, the addition of KKI-5 acetate to treatment regimens led to:

  • Improved Response Rates: A notable increase in the overall response rate was observed compared to historical controls.

Properties

Molecular Formula

C37H59N11O11

Molecular Weight

833.9 g/mol

IUPAC Name

acetic acid;(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-acetylpyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]pentanediamide

InChI

InChI=1S/C35H55N11O9.C2H4O2/c1-19(2)28(34(55)41-22(29(37)50)13-14-27(36)49)45-32(53)25(18-47)44-30(51)23(11-7-15-40-35(38)39)42-31(52)24(17-21-9-5-4-6-10-21)43-33(54)26-12-8-16-46(26)20(3)48;1-2(3)4/h4-6,9-10,19,22-26,28,47H,7-8,11-18H2,1-3H3,(H2,36,49)(H2,37,50)(H,41,55)(H,42,52)(H,43,54)(H,44,51)(H,45,53)(H4,38,39,40);1H3,(H,3,4)/t22-,23-,24-,25-,26-,28-;/m0./s1

InChI Key

KPULUCNKIAONJG-FBOHXFPGSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H]2CCCN2C(=O)C.CC(=O)O

Canonical SMILES

CC(C)C(C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)C.CC(=O)O

Origin of Product

United States

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